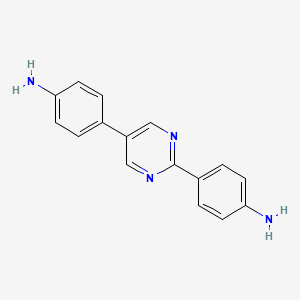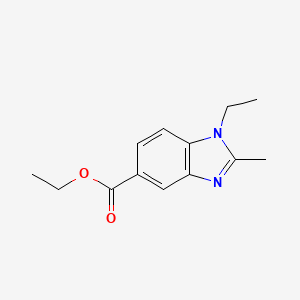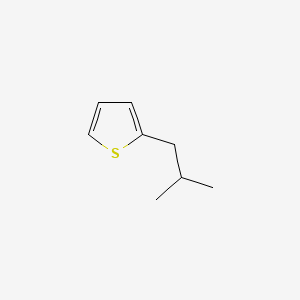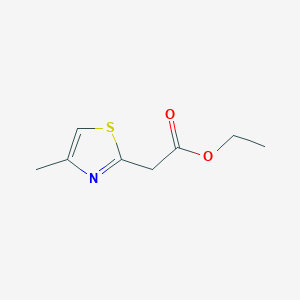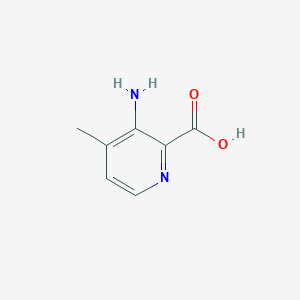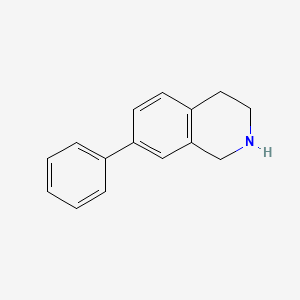
7-苯基-1,2,3,4-四氢异喹啉
描述
7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PTHIQ) is a compound that belongs to a class of compounds called tetrahydroisoquinolines. Tetrahydroisoquinolines are a class of organic compounds that have a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. 7-PTHIQ has been found to have a range of biological activities, including antidepressant, anticonvulsant, and antipsychotic activities.
科学研究应用
1. 药物合成中间体
7-苯基-1,2,3,4-四氢异喹啉在药物合成中起着关键作用。它主要用于制备索利那辛(solifenacin),这是一种用于治疗尿道痉挛的药物。通过一锅法使该化合物的外消旋化对其工业生产至关重要,特别是用于回收经典分离过程产生的废弃的R对映体以获得S对映体(Bolchi et al., 2013)。
2. 在糖尿病管理中的作用
7-苯基-1,2,3,4-四氢异喹啉的一些衍生物,如(S)-2-苄基-7-[2-(5-甲基-2-苯基噁唑-4-基)乙氧基]-1,2,3,4-四氢异喹啉-3-羧酸,已被确认为有效的过氧化物酶体增殖物激活受体(PPAR)γ激动剂。这些衍生物在降低血浆葡萄糖和甘油三酯水平方面表现出显著潜力,表明它们有望成为治疗糖尿病的有效药物(Azukizawa et al., 2008)。
3. 局部麻醉特性
7-苯基-1,2,3,4-四氢异喹啉衍生物在其局部麻醉活性方面表现出有希望的结果。它们表现出高效性,与利多卡因相当,并具有更长的完全麻醉持续时间。这一发现表明它们有潜力应用于开发具有改进特性的新型局部麻醉药物(Azamatov et al., 2023)。
4. 抗癌潜力
一些研究集中于合成和评估7-苯基-1,2,3,4-四氢异喹啉衍生物的抗癌性能。这些化合物对各种癌细胞系表现出强大的细胞毒性,突显了它们作为新型抗癌药物的潜力。这一研究领域对于开发更安全、更有效的抗癌药物至关重要(Redda et al., 2010)。
5. 结构和立体化学研究
对7-苯基-1,2,3,4-四氢异喹啉衍生物的结构和立体化学方面的研究提供了宝贵的见解。这些研究对于理解影响这些化合物生物活性的分子构象和相互作用至关重要。这些知识对于合理设计新药物和优化现有化合物的药理特性至关重要(Gzella et al., 2002)。
6. 镇痛和抗炎效果
研究表明,7-苯基-1,2,3,4-四氢异喹啉的某些衍生物表现出显著的镇痛和抗炎效果。这些发现对于开发新型非麻醉性镇痛药物至关重要,这些药物可能具有更少的副作用,并在疼痛管理中具有更广泛的应用(Rakhmanova et al., 2022)。
7. 手性分析的对映体分离
7-苯基-1,2,3,4-四氢异喹啉的对映体已成功在基于多糖的手性固定相(CSPs)上分离。这种分离对于手性化合物的分析至关重要,这在药物研究和质量控制中是基础性的(Kažoka等,2011)。
8. 作为PDE4抑制剂的合成和生物评价
已合成7-苯基-1,2,3,4-四氢异喹啉衍生物,并对其针对磷酸二酯酶4型(PDE4)的抑制活性进行了评估。这些化合物在特定结构修饰下显示出有希望的抑制活性,为开发针对与PDE4功能障碍相关疾病的新治疗药物打开了途径 (Song et al., 2015)。
属性
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIVTFOULAOFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274946 | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
24464-41-3 | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

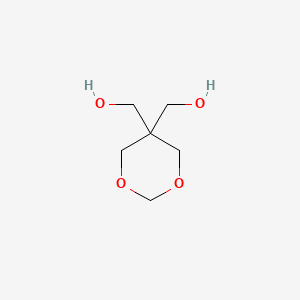
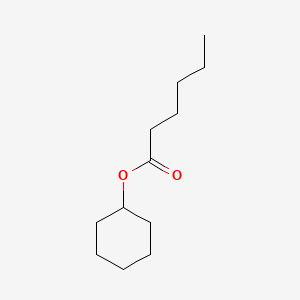
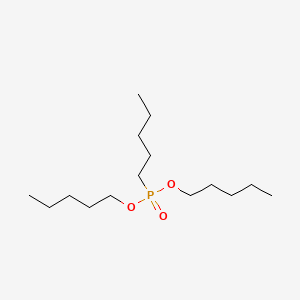
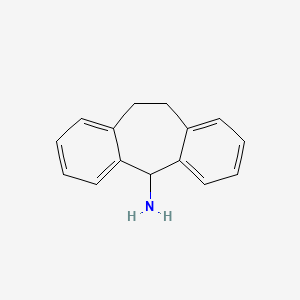
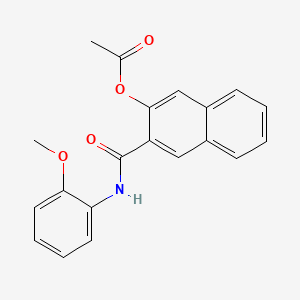
![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
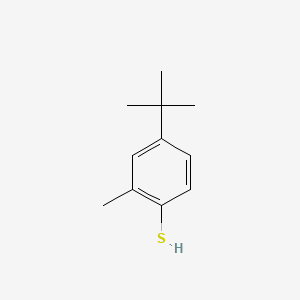
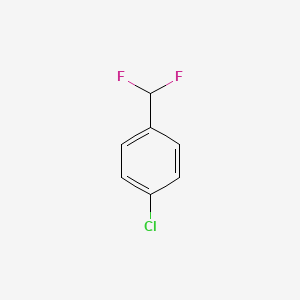
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
